3-Bromo-2-(cyclopropylmethoxy)aniline
Description
3-Bromo-2-(cyclopropylmethoxy)aniline (CAS: 1369857-71-5) is a brominated aniline derivative with the molecular formula C₁₀H₁₂BrNO and a molecular weight of 242.11 g/mol. Its structure features a bromine atom at the 3-position and a cyclopropylmethoxy group (–OCH₂C₃H₅) at the 2-position of the aniline ring . This substitution pattern imparts unique steric and electronic properties, making it a valuable intermediate in organic synthesis, particularly in pharmaceutical and agrochemical research. The compound is currently listed as temporarily out of stock in major chemical catalogs, reflecting its specialized demand .
Properties
IUPAC Name |
3-bromo-2-(cyclopropylmethoxy)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12BrNO/c11-8-2-1-3-9(12)10(8)13-6-7-4-5-7/h1-3,7H,4-6,12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPNGBUWBJXRKRQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1COC2=C(C=CC=C2Br)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-2-(cyclopropylmethoxy)aniline typically involves the bromination of a cyclopropylmethoxyphenylamine precursor. The reaction conditions often include the use of bromine or a brominating agent in the presence of a suitable solvent and catalyst. The reaction is carried out under controlled temperature and pH conditions to ensure the selective bromination at the desired position on the phenyl ring .
Industrial Production Methods
Industrial production methods for 3-Bromo-2-(cyclopropylmethoxy)aniline may involve large-scale bromination reactions using automated reactors. These methods are designed to optimize yield and purity while minimizing the production of by-products. The use of continuous flow reactors and advanced purification techniques, such as chromatography, can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
3-Bromo-2-(cyclopropylmethoxy)aniline can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom, resulting in the formation of 2-cyclopropylmethoxyphenylamine.
Substitution: The bromine atom can be substituted with other functional groups, such as hydroxyl, amino, or alkyl groups, through nucleophilic substitution reactions
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Nucleophiles: Hydroxide ions (OH-), amines (NH2R), alkyl halides (R-X)
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce 2-cyclopropylmethoxyphenylamine. Substitution reactions can result in a variety of functionalized derivatives .
Scientific Research Applications
3-Bromo-2-(cyclopropylmethoxy)aniline has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in the development of new pharmaceuticals.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Bromo-2-(cyclopropylmethoxy)aniline involves its interaction with specific molecular targets, such as enzymes and receptors. The bromine atom and the cyclopropylmethoxy group play crucial roles in its binding affinity and selectivity. The compound may modulate the activity of its targets through various pathways, including inhibition or activation of enzymatic reactions and receptor signaling .
Comparison with Similar Compounds
Key Observations:
Substituent Effects: The cyclopropylmethoxy group in the target compound introduces steric bulk and electron-donating effects, contrasting with the 2-bromophenoxy group in 4d (electron-withdrawing due to bromine) . N-cyclopropyl and dimethylamino substituents (e.g., in and ) enhance nucleophilicity at the aniline nitrogen, favoring coupling reactions .
Molecular Weight :
- The target compound (242.11 g/mol) is lighter than 4d (340.91 g/mol) due to the absence of a second bromine atom .
Biological Activity
3-Bromo-2-(cyclopropylmethoxy)aniline is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, including antimicrobial, antiviral, and anticancer activities, supported by data tables and relevant case studies.
Overview of Biological Activities
The biological activity of 3-Bromo-2-(cyclopropylmethoxy)aniline is largely attributed to its structural features, which allow it to interact with various biological targets such as enzymes and receptors. The presence of bromine and cyclopropyl groups enhances its binding affinity and specificity, making it a valuable scaffold in drug discovery.
1. Antimicrobial Activity
Research indicates that 3-Bromo-2-(cyclopropylmethoxy)aniline exhibits notable antimicrobial properties. Compounds with similar structures have shown significant antibacterial and antifungal activities.
Table 1: Antimicrobial Activity Comparison
| Compound Name | MIC (µg/mL) | Activity Type |
|---|---|---|
| 3-Bromo-2-(cyclopropylmethoxy)aniline | TBD | Antimicrobial |
| Related Compound A | 0.125 | Antimicrobial |
| Related Compound B | 0.8 | Antiviral |
The minimum inhibitory concentration (MIC) values demonstrate the compound's potential effectiveness against various pathogens.
2. Antiviral Potential
The structural characteristics of this compound suggest potential efficacy against viral pathogens. Preliminary studies indicate that derivatives may inhibit the replication of viruses such as SARS-CoV-2.
Table 2: Structure-Activity Relationship
| Substituent | Effect on Activity |
|---|---|
| Bromine | Increases binding affinity |
| Cyclopropyl | Enhances steric effects impacting reactivity |
3. Anticancer Activity
The anticancer properties of 3-Bromo-2-(cyclopropylmethoxy)aniline have been explored through various studies focusing on its impact on cancer cell lines.
Case Study 1: In Vitro Analysis
In vitro studies demonstrated that derivatives effectively inhibited cell growth in melanoma cell lines with BRAF mutations. The results indicated a correlation between compound structure and antiproliferative efficacy.
Table 3: IC50 Values for Antiproliferative Activity
| Compound | Cell Line | IC50 (μM) | Notes |
|---|---|---|---|
| ARN22089 | SKM28 | 8.1 | Strong antiproliferative effect |
| ARN25062 | A375 | 17.8 | Moderate activity |
| ARN24928 | WM3248 | 24.2 | Reduced potency |
The inhibition of CDC42 GTPases, which are implicated in tumor growth and metastasis, has been linked to the compound's mechanism of action.
Case Study 2: In Vivo Efficacy
In vivo experiments using mouse models showed that specific derivatives significantly reduced tumor size when administered at optimal dosages, highlighting a favorable safety profile compared to conventional chemotherapeutics.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
